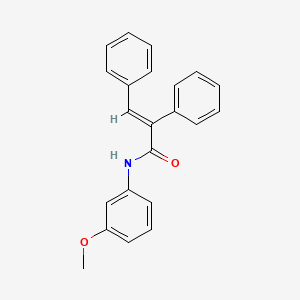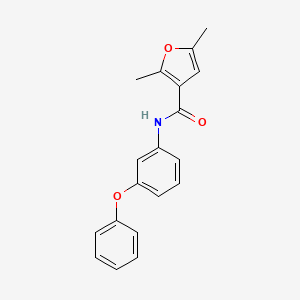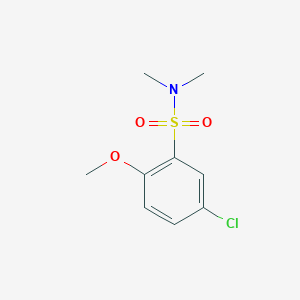![molecular formula C23H15BrFN3O4 B5597899 3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)
3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of complex organic compounds, such as "3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate," often involve detailed analysis of their synthesis, molecular structure, chemical reactions, and properties. These compounds are typically of interest for their potential applications in various fields, including materials science, pharmacology, and organic electronics, although our focus will exclude drug usage and associated dosages or side effects.
Synthesis Analysis
Synthesis of complex organic molecules like the one often involves multi-step reactions, starting from simple precursors. For example, thiourea derivatives have been synthesized through reactions involving isothiocyanates and anilines in dry acetonitrile, yielding good results (Saeed, Erben, Shaheen, & Flörke, 2011). Similarly, compounds with specific fluorine and bromine substitutions can be synthesized via condensation, reduction, and cyclization reactions from basic materials like phthalic anhydride and orthofluorophenyl acetic acid, showcasing the versatility of synthetic strategies available for constructing complex molecules (Wen, 2006).
Applications De Recherche Scientifique
Anaerobic Transformation of Phenolic Compounds
Research into the anaerobic transformation of phenol to benzoate via para-carboxylation provides insights into the microbial degradation pathways of phenolic compounds, which could be relevant for environmental bioremediation processes. The study demonstrates how fluorinated analogues, such as 2-fluorophenol and 3-fluorophenol, can be used to elucidate the mechanism of transformation, highlighting the role of microbial consortia in the degradation of aromatic pollutants (Genthner, Townsend, & Chapman, 1989).
Biodegradation of Halogenated Diphenyl Ethers
The biodegradation of diphenyl ether and its monohalogenated derivatives by specific bacterial strains such as Sphingomonas sp. illustrates the microbial capacity to utilize complex organic compounds as carbon and energy sources. This research is significant for understanding the environmental fate of synthetic organic compounds and for developing bioremediation strategies to address pollution (Schmidt et al., 1992).
Synthesis and Characterization of Vanadium(V) Oxo Complexes
The synthesis and crystal structures of benzohydroxamate-coordinated vanadium(V) oxo complexes with aroylhydrazone ligands demonstrate the chemical versatility and potential catalytic applications of vanadium complexes. Such research contributes to the broader field of coordination chemistry and its implications for catalysis, material science, and medicinal chemistry (Qian et al., 2015).
Propriétés
IUPAC Name |
[3-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3O4/c24-18-7-8-21(17(10-18)12-26)31-14-22(29)28-27-13-15-3-1-6-20(9-15)32-23(30)16-4-2-5-19(25)11-16/h1-11,13H,14H2,(H,28,29)/b27-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDFUQEROSSRQ-UVHMKAGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)
![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)



![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)


![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)